Ethyl 3-amino-3-phenylpropanoate
Overview
Description
Ethyl 3-amino-3-phenylpropanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with malonic acid and ammonium acetate in ethanol. The reaction mixture is heated to 50°C and then refluxed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow chemistry to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines and alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 3-amino-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including drugs for neurological disorders.
Industry: This compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Ethyl 3-amino-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-phenylpropanoate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-3-phenylpropanoic acid: This compound has a carboxylic acid group instead of the ester group, affecting its solubility and reactivity.
Ethyl 3-amino-3-(4-methylphenyl)propanoate: The presence of a methyl group on the phenyl ring alters its steric and electronic properties.
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 3-amino-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRDXMXYDWUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284758, DTXSID40902791 | |
Record name | ethyl 3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3346 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-76-8 | |
Record name | Ethyl β-aminobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6335-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-3-phenylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6335-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective resolution of Ethyl 3-amino-3-phenylpropanoate important?
A1: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). These enantiomers can have different biological activities. [] Therefore, obtaining the desired enantiomer in high purity is crucial, especially for pharmaceutical applications where one enantiomer might have the desired therapeutic effect while the other could be inactive or even harmful.
Q2: How does immobilizing Candida antarctica lipase A (CALA) in mesocellular foam improve its performance in the kinetic resolution of this compound?
A2: Immobilizing CALA in mesocellular foam provides several benefits: []
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